(E)-3-(4-cinnamylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one
Description
(E)-3-(4-Cinnamylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic coumarin derivative characterized by a nitro group at the 6-position and a 4-cinnamylpiperazine-1-carbonyl moiety at the 3-position of the coumarin scaffold.
Properties
IUPAC Name |
6-nitro-3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c27-22(20-16-18-15-19(26(29)30)8-9-21(18)31-23(20)28)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGLYYFBGKRSDN-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-cinnamylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic compound that incorporates structural features of piperazine, cinnamyl, and chromenone. This unique combination may confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]chromen-2-one |
| Molecular Formula | C23H22N2O3 |
| CAS Number | 325779-69-9 |
| Molecular Weight | 374.44 g/mol |
The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors involved in key biological pathways. The precise mechanisms remain under investigation but may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease processes.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.
Biological Activity Studies
Recent studies have explored the biological effects of this compound in various contexts:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Neuroprotective Effects
In animal models, the compound has demonstrated neuroprotective effects against oxidative stress, suggesting potential applications in neurodegenerative diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
Case Studies
-
Anticancer Efficacy in Breast Cancer Models
- A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value determined at 15 µM.
-
Neuroprotection in Rodent Models
- In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential for neuroprotective applications.
-
Antimicrobial Activity Assessment
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm respectively at a concentration of 100 µg/mL.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-Cinnamylpiperazine | Moderate neuroactivity | Lacks chromenone structure |
| Chromenone Derivatives | Varying anticancer properties | Different substituents may alter activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structure can be compared to three main classes of coumarin derivatives:
Piperazine-Carbonyl Derivatives: describes 3-(4-(sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-one, where the piperazine is sulfonylated. In contrast, triazole-substituted coumarins (e.g., 8r, 8s in ) feature rigid heterocycles, which may reduce conformational flexibility compared to the cinnamylpiperazine group .
Nitro-Substituted Coumarins: 6-Nitro-3-(2-aminothiazol-4-yl)-2H-chromen-2-one () shares the nitro group but replaces the piperazine-carbonyl with a thiazole ring. The nitro group is a strong electron-withdrawing substituent, common in bioactive coumarins, influencing electronic distribution and reactivity .
Schiff Base Derivatives: Compounds like (E)-3-(2-((4-fluorobenzylidene)amino)thiazol-4-yl)-6-nitro-2H-chromen-2-one (SVN 4, ) incorporate Schiff base linkages. These derivatives often exhibit enhanced antibacterial and anticancer activities compared to non-Schiff base analogs, suggesting that the cinnamylpiperazine group may offer distinct binding modes .
Physicochemical Properties
- Solubility : The cinnamylpiperazine group likely increases lipophilicity compared to sulfonylated piperazines () or hydrophilic triazoles (). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Stability : Nitro groups in coumarins (e.g., C5 in ) are associated with stability under physiological conditions, though electron-deficient scaffolds may react with nucleophiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
